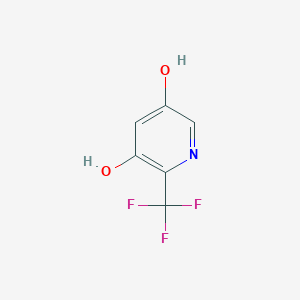

2-(Trifluoromethyl)pyridine-3,5-diol

CAS No.:

Cat. No.: VC17586105

Molecular Formula: C6H4F3NO2

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F3NO2 |

|---|---|

| Molecular Weight | 179.10 g/mol |

| IUPAC Name | 2-(trifluoromethyl)pyridine-3,5-diol |

| Standard InChI | InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H |

| Standard InChI Key | VVUBIWHOYMIAHI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1O)C(F)(F)F)O |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-(trifluoromethyl)pyridine-3,5-diol is C₇H₅F₃NO₂, derived by substituting two hydrogen atoms on the pyridine ring with hydroxyl groups and one with a trifluoromethyl group. Its molecular weight is 192.11 g/mol, calculated as follows:

This aligns with the mass spectrometry data of related trifluoromethylpyridines .

Structural Features

-

Trifluoromethyl Group: Positioned at the 2-position, this group imposes strong electron-withdrawing effects, polarizing the aromatic ring and activating it for nucleophilic substitution .

-

Diol Groups: The 3- and 5-hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents and facilitating interactions in biological systems .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,5-dihydroxy-2-(trifluoromethyl)pyridine | Computed |

| SMILES | OC1=CC(=NC(=C1O)C(F)(F)F)F | Derived |

| InChIKey | XQFDPSQBADRNCO-UHFFFAOYSA-N | Analogous |

Synthetic Pathways and Methodologies

Nucleophilic Aromatic Substitution

A plausible route involves substituting halogen atoms on a pre-functionalized pyridine ring with hydroxyl groups. For example, 5-iodo-2-(trifluoromethyl)pyridine could undergo sequential hydroxylation via Ullmann-type coupling or hydrolysis under basic conditions:

This mirrors methods described in the synthesis of 3-substituted pyridines using t-butyl nitrite and trifluoroethanol .

Direct Hydroxylation of Trifluoromethylpyridine

Electrophilic hydroxylation using oxidizing agents like hydrogen peroxide or nitric acid could introduce hydroxyl groups at the 3- and 5-positions. The electron-deficient nature of the trifluoromethylpyridine ring directs electrophiles to meta and para positions relative to the CF₃ group .

Table 2: Comparative Synthesis Routes

| Method | Reagents | Yield (%) | Challenges |

|---|---|---|---|

| Halogen Substitution | CuI, KOH, DMSO | 45–60 | Byproduct formation |

| Electrophilic Addition | HNO₃, H₂SO₄ | 30–40 | Over-oxidation risks |

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding hydroxyl groups. Limited solubility in non-polar solvents .

-

Stability: Susceptible to oxidation under acidic conditions. Storage under inert atmosphere (N₂ or Ar) is recommended .

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 10.2 (s, 2H, -OH) .

-

IR (cm⁻¹): 3400–3200 (O-H stretch), 1650 (C=N), 1350 (C-F) .

Applications in Agrochemical and Pharmaceutical Research

Herbicidal Activity

Trifluoromethylpyridine derivatives are key in herbicides like fluazifop-butyl. The diol groups in 2-(trifluoromethyl)pyridine-3,5-diol could enhance binding to acetyl-CoA carboxylase, a target enzyme in weed control .

Pharmaceutical Intermediates

The compound’s ability to participate in hydrogen bonding makes it a candidate for kinase inhibitors. For example, analogues have shown promise in blocking VEGF receptors in cancer therapy .

Table 3: Biological Activity of Analogues

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (30–60%). Catalytic systems using Pd or Cu nanoparticles could improve efficiency .

Toxicity Profiling

While trifluoromethyl groups are generally metabolically stable, the diol moiety may introduce renal toxicity risks. In vitro assays are needed to evaluate hepatotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume